molecular formula C21H21ClN2O2S B11358303 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,5-dimethylphenoxy)acetamide

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,5-dimethylphenoxy)acetamide

Cat. No.: B11358303
M. Wt: 400.9 g/mol
InChI Key: GKQGWWMIQSCACY-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,5-dimethylphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a chlorophenyl group, and a dimethylphenoxy acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,5-dimethylphenoxy)acetamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a chlorophenyl-substituted thioamide and an α-halo ketone. This intermediate is then reacted with an ethylating agent to introduce the ethyl group. Finally, the dimethylphenoxy acetamide moiety is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the chlorine atom with various nucleophiles.

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,5-dimethylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: A compound with a different core structure but similar functional groups.

    2-Hydroxy-N′-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide: Another compound with potential biological activities.

Uniqueness

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3,5-dimethylphenoxy)acetamide stands out due to its unique combination of a thiazole ring, chlorophenyl group, and dimethylphenoxy acetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21ClN2O2S

Molecular Weight

400.9 g/mol

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C21H21ClN2O2S/c1-14-9-15(2)11-19(10-14)26-12-20(25)23-8-7-18-13-27-21(24-18)16-3-5-17(22)6-4-16/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,23,25)

InChI Key

GKQGWWMIQSCACY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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